molecular formula C23H28N2O6S B2985319 Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 941905-36-8

Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No.: B2985319
CAS No.: 941905-36-8
M. Wt: 460.55
InChI Key: DYWPHBDPRKKCKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate, there are general methods for synthesizing similar compounds. For instance, piperidine derivatives can be synthesized through intra- and intermolecular reactions . Additionally, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .

Scientific Research Applications

Solvent Influence on Chemical Reactions

The influence of solvents on the regioselectivity of sulfoxide thermolysis in related β-Amino-α-sulfinyl esters has been observed, highlighting the critical role of solvent choice in determining the outcomes of chemical reactions. Such findings are pivotal for optimizing synthetic routes for complex molecules including sulfonyl and piperidine derivatives (Bänziger, Klein, & Rihs, 2002).

Analytical Derivatization in Liquid Chromatography

A novel sulfonate reagent has been developed for analytical derivatization in liquid chromatography. This advancement demonstrates the utility of sulfonyl and piperidine derivatives in enhancing detection sensitivity and specificity in analytical chemistry applications, potentially including compounds like Ethyl 4-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamido)benzoate (Wu et al., 1997).

Synthesis and Biological Activity Screening

The synthesis of new sulfonyl hydrazones with piperidine derivatives has been explored, with the compounds evaluated for their antioxidant capacity and anticholinesterase activity. Such research underscores the potential of sulfonyl and piperidine-containing compounds in medicinal chemistry, including as frameworks for developing novel therapeutic agents (Karaman et al., 2016).

Enzyme Inhibitory Activities

Compounds with the sulfonyl piperidine moiety have been synthesized and tested for their enzyme inhibitory activities, demonstrating potential applications in drug discovery and pharmacological research. These studies provide a foundation for exploring the therapeutic potentials of related compounds (Virk et al., 2018).

Antibacterial Studies

The synthesis and antibacterial activity screening of N-substituted derivatives of compounds containing phenylsulfonyl piperidine structures highlight their potential application in developing new antibacterial agents. This research avenue is crucial for addressing the growing challenge of antibiotic resistance (Khalid et al., 2016).

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-3-31-23(27)17-7-9-18(10-8-17)24-22(26)16-19-6-4-5-15-25(19)32(28,29)21-13-11-20(30-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWPHBDPRKKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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